molecular formula C6H9NO4 B2728951 Dimethyl 2-aminomaleate CAS No. 7542-93-0

Dimethyl 2-aminomaleate

Cat. No.: B2728951
CAS No.: 7542-93-0
M. Wt: 159.141
InChI Key: OIYDMGCIAJUICI-ONEGZZNKSA-N
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Description

Dimethyl 2-aminomaleate is an organic compound with the molecular formula C6H9NO4 It is a derivative of maleic acid, where two hydrogen atoms are replaced by methyl groups and one of the carboxyl groups is converted into an amino group

Scientific Research Applications

Dimethyl 2-aminomaleate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: Researchers use it to study enzyme interactions and metabolic pathways.

    Industry: It is used in the production of polymers and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl 2-aminomaleate can be synthesized through several methods. One common approach involves the reaction of maleic anhydride with methanol to form dimethyl maleate, followed by the introduction of an amino group through amination reactions. The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation and crystallization to purify the final product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 2-aminomaleate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce different amine derivatives.

Mechanism of Action

The mechanism of action of dimethyl 2-aminomaleate involves its interaction with various molecular targets. The amino group can form hydrogen bonds and participate in nucleophilic reactions, while the ester groups can undergo hydrolysis. These interactions can affect biological pathways and chemical processes, making it a versatile compound in research and industrial applications.

Comparison with Similar Compounds

    Dimethyl maleate: Similar in structure but lacks the amino group.

    Dimethyl fumarate: An isomer with different spatial arrangement of atoms.

    Aminomalonic acid dimethyl ester: Similar in having both amino and ester groups but differs in the carbon backbone.

Uniqueness: Dimethyl 2-aminomaleate is unique due to its combination of amino and ester functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in both research and industrial applications.

Properties

IUPAC Name

dimethyl (E)-2-aminobut-2-enedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO4/c1-10-5(8)3-4(7)6(9)11-2/h3H,7H2,1-2H3/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIYDMGCIAJUICI-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=C(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C(\C(=O)OC)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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